7-benzyl-8-(4-ethylanilino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
7-Benzyl-8-(4-ethylanilino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived compound structurally related to theophylline (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione), a well-known bronchodilator . The core structure includes a purine-2,6-dione scaffold modified at positions 1, 3, 7, and 6. Key substitutions include:
- 1- and 3-methyl groups: Common in xanthine derivatives, enhancing metabolic stability and receptor affinity.
- 7-benzyl group: Introduced to modulate lipophilicity and binding interactions.
- 8-(4-ethylanilino) group: A bulky aromatic amine substituent that distinguishes it from classical xanthines. This group likely influences steric and electronic interactions in biological targets, such as adenosine receptors or viral proteases .
Properties
IUPAC Name |
7-benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-4-15-10-12-17(13-11-15)23-21-24-19-18(20(28)26(3)22(29)25(19)2)27(21)14-16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYARARSFXNXURE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-(4-ethylanilino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 1,3-dimethylxanthine with benzyl chloride and 4-ethylaniline under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8-(4-ethylanilino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethylanilino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
7-benzyl-8-(4-ethylanilino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-benzyl-8-(4-ethylanilino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can disrupt cellular processes and induce cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related purine-2,6-dione derivatives:
*Calculated based on structural analogs.
Substituent Effects on Activity and Binding
- Bromo/Chloro Substituents () : Compounds like 7-benzyl-8-bromo-1,3-dimethylpurine-2,6-dione (MW 346.2) are high-yield intermediates (96% yield) but lack reported biological activity. Their utility lies in further functionalization via cross-coupling reactions .
- Styryl Groups (): Istradefylline’s styryl group enables π-π stacking in adenosine A2A receptors, critical for Parkinson’s treatment. The target compound’s 4-ethylanilino group may mimic this interaction but with reduced bulkiness.
- Smaller Substituents (): A smaller 8-substituted purine-2,6-dione derivative demonstrated superior SARS-CoV-2 protease inhibition due to better cavity fit. The target’s 4-ethylanilino group, being bulkier, may reduce binding efficiency in similar targets .
Pharmacological Potential
- Adenosine Receptor Modulation: The 8-position is critical for receptor selectivity. Istradefylline’s styryl group confers A2A specificity, while theophylline’s unsubstituted C8 non-selectively inhibits A1/A2 receptors . The 4-ethylanilino group may offer intermediate selectivity.
- Protease Inhibition: Smaller 8-substituents (e.g., thioether in ) enhance enzyme binding, whereas bulkier groups like 4-ethylanilino may hinder access to deep catalytic pockets .
Key Research Findings and Gaps
Structural Uniqueness: The 4-ethylanilino group distinguishes the target compound from commercial and clinically used analogs, warranting studies on solubility, bioavailability, and receptor profiling.
Synthetic Feasibility : High-yield routes for 8-substituted purine-2,6-diones () support scalable synthesis, but optimization may be needed for aromatic amine coupling.
Biological Data Gap: No direct evidence links the target compound to specific therapeutic activities. Predictive modeling or in vitro assays against adenosine receptors or viral proteases are recommended.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 7-benzyl-8-(4-ethylanilino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, and how can reaction yields be optimized?
The synthesis of purine derivatives typically involves multi-step protocols, including nucleophilic substitution, coupling reactions, and functional group modifications. For this compound, a plausible route begins with a purine core (e.g., 1,3-dimethylxanthine), followed by benzylation at position 7 and introduction of the 4-ethylanilino group at position 8 via Ullmann coupling or Buchwald-Hartwig amination . Critical parameters include:
- Temperature control : Elevated temperatures (80–120°C) improve coupling efficiency but may degrade sensitive intermediates.
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos enhance aryl amination yields .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures high purity (>95%) .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?
Structural validation requires a combination of spectroscopic and spectrometric methods:
- NMR : H and C NMR identify substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; ethyl groups at δ 1.2–1.4 ppm) .
- FTIR : Peaks at 1680–1700 cm confirm carbonyl (C=O) groups; N-H stretches (3200–3400 cm) validate amine presence .
- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] at m/z 422.22) .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally analogous purine derivatives?
Discrepancies in activity (e.g., anticancer vs. antiviral effects) often arise from structural variations (e.g., substituent electronic effects) or assay conditions. Strategies include:
- Comparative SAR studies : Systematically modify substituents (e.g., replacing benzyl with chlorobenzyl) and test against standardized cell lines (e.g., HeLa, HepG2) to isolate functional group contributions .
- Dose-response profiling : EC values across multiple concentrations clarify potency thresholds .
- Meta-analysis : Cross-reference data from peer-reviewed journals (e.g., International Journal of Medical Sciences) to identify consensus mechanisms .
Advanced: What experimental designs are optimal for elucidating the compound’s mechanism of action in oncology research?
To investigate anticancer potential:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ kits to quantify ATP competition .
- Molecular docking : Simulate binding modes with homology-modeled targets (e.g., PARP-1) using AutoDock Vina; validate with mutagenesis studies .
- Transcriptomic profiling : RNA-seq of treated cancer cells identifies dysregulated pathways (e.g., apoptosis, cell cycle) .
Advanced: How can researchers address solubility challenges in in vitro assays for hydrophobic purine derivatives?
Low aqueous solubility is common due to aromatic substituents. Mitigation approaches include:
- Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrin (e.g., HP-β-CD) to enhance dispersion without cytotoxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release in cell culture media .
- Surfactant-assisted dissolution : Polysorbate-80 (0.05% w/v) improves bioavailability in pharmacokinetic studies .
Basic: What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation.
- Solvent : Dissolve in anhydrous DMSO (10 mM stock) to avoid hydrolysis; aliquot to minimize freeze-thaw cycles .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate logP (target: 2–4), solubility (LogS > –4), and CYP450 inhibition risks .
- Metabolite profiling : Use Schrödinger’s Metabolism Module to predict Phase I/II metabolites and prioritize synthetic analogs with reduced clearance .
Advanced: What strategies validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization post-treatment to confirm binding .
- Silencing/overexpression : CRISPR-Cas9 knockout of suspected targets (e.g., Bcl-2) validates functional dependence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
